molecular formula C20H19N3O6 B2639849 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892269-56-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2639849
M. Wt: 397.387
InChI Key: ONNULDSHMHYRSB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H19N3O6 and its molecular weight is 397.387. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves complex chemical reactions aiming to explore their potential applications in medicinal chemistry. For example, the study by Chau et al. (1982) discusses the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides through reactions of methyl anthranilate with various aryl compounds, illustrating foundational work in the development of quinazoline derivatives Chau, Saegusa, & Iwakura, 1982.

Biological Evaluation and Therapeutic Potential

Several studies have evaluated the biological activities of quinazoline derivatives, highlighting their potential as therapeutic agents. For instance, research into cannabinoid CB2 receptor inverse agonists, such as JTE-907, demonstrates the compound's efficacy in models of atopic dermatitis, suggesting an avenue for therapeutic exploration Maekawa, Nojima, Kuraishi, & Aisaka, 2006. This aligns with further studies on JTE-907, which detail its selective ligand properties for the CB2 receptor, offering insights into its potential for treating inflammatory conditions Iwamura, Suzuki, Ueda, Kaya, & Inaba, 2001.

Structural Analysis and Applications

The structural analysis of compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide offers critical insights into their physicochemical properties and how these can be harnessed for therapeutic use. For example, studies on organotin(IV) carboxylates derived from amide carboxylic acids provide valuable data on crystal structures and characterizations, contributing to the broader understanding of how such compounds can be developed for various applications Xiao, Han, Mei, Zhu, Shao, Liang, Tian, & Xu, 2013.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-27-7-6-23-19(25)14-4-3-13(9-15(14)22-20(23)26)18(24)21-10-12-2-5-16-17(8-12)29-11-28-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNULDSHMHYRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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